Gemcitabine elaidate
Overview
Description
Gemcitabine elaidate is a lipophilic prodrug form of the nucleoside analog gemcitabine . It contains an elaidic acid moiety and inhibits growth of gemcitabine-sensitive cells but not cytarabine-resistant or gemcitabine-resistant cells .
Synthesis Analysis
Gemcitabine elaidate is converted into its active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase upon hydrolysis intracellularly by esterases . The synthesis of gemcitabine elaidate involves chemical modification by conjugation with cell-penetrating peptides .Molecular Structure Analysis
The molecular formula of Gemcitabine elaidate is C27H43F2N3O5 . The exact mass is 527.32 and the molecular weight is 527.644 .Chemical Reactions Analysis
Gemcitabine elaidate is a prodrug that is transformed into its active metabolites. These metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumour growth and promoting apoptosis of malignant cells . The gemcitabine reaction pathway has been recently investigated .Physical And Chemical Properties Analysis
Gemcitabine elaidate has a density of 1.2±0.1 g/cm3, a boiling point of 631.4±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.2 mmHg at 25°C . Its molar refractivity is 136.2±0.5 cm3 .Scientific Research Applications
Radiosensitization Mechanism
Gemcitabine has been identified as a potent radiosensitizer for human tumor cells, particularly effective in cancers of the pancreas, breast, and head and neck. Its radiosensitizing property is attributed to the conditions that promote cell redistribution into the S phase and deplete deoxyadenosine triphosphate pools, enhancing the effect of radiation therapy. Preclinical studies have supported the development of gemcitabine in combination with radiation, noting the importance of cautious development to avoid excessive normal tissue toxicity (Lawrence, Eisbruch, & Shewach, 1997).
Chemical Modifications for Enhanced Efficacy
To address gemcitabine's rapid deamination and excretion, thereby limiting its efficacy, several chemical modifications have been explored. Modifications at the 4-(N)- and 5'-positions aim to protect against deamination, improve storage, enable prolonged release in cells, and offer potential in cases of transporter and kinase deficiencies. These adjustments are designed to enhance gemcitabine's metabolic stability and cytotoxic activity, presenting a promising direction for improving chemotherapy outcomes (Moysan, Bastiat, & Benoit, 2013).
Safety And Hazards
Future Directions
Gemcitabine is being repurposed to have better anticancer effects . Two methods were discussed that could improve the anticancer effect of gemcitabine. The first is a chemical modification by conjugation with cell-penetrating peptides. The other method is combining gemcitabine with repurposed drugs .
properties
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNRGIEVBPRB-QDDPNBLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175308 | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gemcitabine elaidate | |
CAS RN |
210829-30-4 | |
Record name | Gemcitabine elaidate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemcitabine elaidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12564 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCITABINE ELAIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.